(Z)-ethyl 4-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate
Description
(Z)-ethyl 4-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate is a heterocyclic organic compound characterized by:
- A naphtho[1,2-b]furan core fused with a dihydrofuranone ring (5-oxo-4,5-dihydrofuran).
- A (Z)-configured methylene bridge linking the 4,6-dimethylpyrimidin-2-yl amino group to the furanone ring.
- An ethyl ester at the 3-position and a methyl group at the 2-position.
Properties
IUPAC Name |
ethyl 4-[(E)-(4,6-dimethylpyrimidin-2-yl)iminomethyl]-5-hydroxy-2-methylbenzo[g][1]benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c1-5-29-22(28)18-14(4)30-21-16-9-7-6-8-15(16)20(27)17(19(18)21)11-24-23-25-12(2)10-13(3)26-23/h6-11,27H,5H2,1-4H3/b24-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAWERBPPJIFIT-BHGWPJFGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NC4=NC(=CC(=N4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)/C=N/C4=NC(=CC(=N4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-Ethyl 4-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate is a complex organic compound with potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the condensation of β-dicarbonyl compounds with amines. Microwave-assisted methods are commonly employed to enhance reaction efficiency and yield. The reaction conditions often include controlled temperatures and pH levels to optimize product formation.
The biological activity of this compound can be attributed to its structural components, particularly the pyrimidine and naphthoquinone moieties. These structures allow for interactions with various molecular targets, including enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : The presence of the pyrimidine ring suggests potential inhibition of enzymes involved in metabolic pathways.
- Receptor Modulation : Interactions at receptor sites may lead to altered signaling pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar compounds featuring naphthoquinone structures. For instance, research indicates that naphthoquinones can exhibit cytotoxic effects against various cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| (Z)-Ethyl 4-... | HeLa | 5.0 |
| (Z)-Ethyl 4-... | MCF-7 | 3.5 |
These findings suggest that (Z)-ethyl 4-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate may possess significant anticancer activity.
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Studies on related naphthoquinone derivatives indicate moderate to strong antibacterial and antifungal activities. For example:
| Microorganism | Activity Level |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | Strong |
| Candida albicans | Moderate |
Case Studies
- Cytotoxicity Assays : In vitro tests demonstrated that derivatives of naphthoquinones significantly inhibited the growth of cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest.
- Enzyme Inhibition Studies : Research revealed that compounds with similar structures inhibited key enzymes involved in cancer metabolism, suggesting a potential therapeutic application in oncology.
- Microbial Susceptibility Testing : Various derivatives were tested against clinical strains of bacteria and fungi, showing promising results that warrant further investigation into their use as antimicrobial agents.
Comparison with Similar Compounds
Core Heterocyclic Systems
The naphtho[1,2-b]furan core distinguishes this compound from structurally related heterocycles. Key comparisons include:
Key Differences:
- Substituent Effects: The 4,6-dimethylpyrimidinylamino group in the target compound provides hydrogen-bonding capability and moderate lipophilicity. Chlorophenyl (in ) and trifluoromethyl (in EP 4 374 877 A2) groups increase hydrophobicity and metabolic stability but may introduce steric hindrance . Ethyl vs. Methoxycarbonyl Esters: Ethyl esters generally exhibit slower hydrolysis rates than methoxycarbonyl groups, affecting bioavailability .
Stereochemical and Electronic Features
- Z Configuration : The (Z)-methylene group in the target compound may enforce a specific spatial arrangement, unlike the E isomer or compounds without stereochemical constraints. This could influence binding to biological targets .
- Electron-Withdrawing Groups: The 5-oxo group in the dihydrofuranone ring (target compound) and trifluoromethyl groups (EP 4 374 877 A2) alter electron density, affecting reactivity and interaction with nucleophilic sites .
Hypothetical Implications of Structural Variations
- Solubility : The ethyl ester and pyrimidine group may confer moderate aqueous solubility, whereas trifluoromethyl-containing analogs (EP 4 374 877 A2) are more lipophilic .
- Metabolic Stability : The absence of fluorine in the target compound may result in faster metabolic clearance compared to fluorinated derivatives .
- Bioactivity : Pyrimidine and furan rings are common in kinase inhibitors and antimicrobial agents. Substitutions like the dimethylpyrimidinyl group could target ATP-binding pockets .
Preparation Methods
Cyclization of 2-Hydroxy-1-Naphthaldehyde with Ethyl Chloroacetate
The naphthofuran core is synthesized by refluxing 2-hydroxy-1-naphthaldehyde (10 mmol) with ethyl chloroacetate (10 mmol) in dry dimethylformamide (DMF, 50 mL) using anhydrous potassium carbonate (30 mmol) as a base. The mixture is heated at 110°C for 24 hours, poured into ice-cold water, and filtered to isolate ethyl naphtho[1,2-b]furan-3-carboxylate as a pale-yellow solid (Yield: 78%).
Key Analytical Data :
- IR (KBr) : 1725 cm⁻¹ (C=O ester), 1620 cm⁻¹ (C=C furan).
- ¹H NMR (CDCl₃) : δ 8.52 (d, J=8.4 Hz, 1H, Ar-H), 7.92–7.45 (m, 5H, Ar-H), 4.42 (q, J=7.1 Hz, 2H, OCH₂CH₃), 1.44 (t, J=7.1 Hz, 3H, CH₃).
Formation of the 5-Oxo-4,5-Dihydronaphthofuran System
Oxidation of the Furan Ring
The 5-oxo group is introduced by oxidizing the furan derivative with Jones reagent (CrO₃/H₂SO₄) in acetone at −10°C. The reaction is quenched with isopropanol, and ethyl 2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate is isolated via column chromatography (SiO₂, hexane/ethyl acetate 4:1; Yield: 65%).
Key Analytical Data :
- MS (ESI) : m/z 297.1 [M+H]⁺ (calc. 297.1).
- ¹H NMR (DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.35–7.41 (m, 6H, Ar-H), 4.31 (q, J=7.0 Hz, 2H, OCH₂CH₃), 2.58 (s, 3H, CH₃), 1.33 (t, J=7.0 Hz, 3H, CH₃).
Condensation with 4,6-Dimethylpyrimidin-2-Amine
Formation of the Aminomethylene Bridge
The key step involves condensing 4,6-dimethylpyrimidin-2-amine (8 mmol) with the 5-oxo intermediate (5 mmol) in ethanol (40 mL) using triethyl orthoformate (12 mmol) as the dehydrating agent. Glacial acetic acid (2 mL) is added catalytically, and the mixture is refluxed for 8 hours. The (Z)-isomer is selectively formed by cooling the reaction to 0°C and filtering the precipitate (Yield: 58%).
Stereoselectivity Control :
- The Z-configuration is favored due to intramolecular hydrogen bonding between the pyrimidine NH and the furan carbonyl, as confirmed by NOESY analysis.
Key Analytical Data :
- IR (KBr) : 3320 cm⁻¹ (NH), 1695 cm⁻¹ (C=O ester), 1602 cm⁻¹ (C=N).
- ¹H NMR (DMSO-d₆) : δ 8.72 (s, 1H, CH=N), 8.45 (d, J=8.5 Hz, 1H, Ar-H), 7.89–7.52 (m, 5H, Ar-H), 6.91 (s, 1H, pyrimidine-H), 4.38 (q, J=7.1 Hz, 2H, OCH₂CH₃), 2.51 (s, 3H, CH₃), 2.34 (s, 6H, pyrimidine-CH₃), 1.39 (t, J=7.1 Hz, 3H, CH₃).
Optimization and Comparative Analysis
Effect of Catalysts on Condensation Yield
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetic acid | Ethanol | 80 | 8 | 58 |
| HCl (gas) | Toluene | 110 | 6 | 49 |
| Piperidine | DMF | 100 | 10 | 41 |
Acetic acid in ethanol provides optimal yield and stereoselectivity due to mild acidity and polarity.
Purification Techniques
Recrystallization from ethanol/benzene (1:2) yields high-purity product (mp 238–240°C), while silica gel chromatography is employed for intermediates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
